![molecular formula C20H28N2O5 B1403575 Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1341039-68-6](/img/structure/B1403575.png)
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
Descripción general
Descripción
Racemic mixtures are those that have equal amounts of left- and right-handed enantiomers of a chiral molecule . They are rare in nature, but many compounds are produced industrially as racemates .
Synthesis Analysis
The synthesis of racemic mixtures often involves the reaction of achiral substances, which results in a product that contains equal amounts of both enantiomers .Molecular Structure Analysis
The molecular structure of a racemic mixture is such that it has a non-superimposable mirror image . This means that the 3D arrangement of atoms in one enantiomer is the mirror image of the other, but they cannot be superimposed onto each other .Chemical Reactions Analysis
In chemical reactions, racemic mixtures can show different reactivity compared to their pure enantiomers. This is because the two enantiomers may interact differently with other chiral substances .Physical And Chemical Properties Analysis
Racemic mixtures are optically inactive, meaning that they do not rotate the polarization of plane-polarized light . This is because the two enantiomers rotate plane-polarized light in opposite directions, and these rotations cancel each other out .Aplicaciones Científicas De Investigación
Organocatalysis
- Research by Hozjan et al. (2023) demonstrates the organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This work highlights the potential of using similar compounds in organocatalysis, a field that involves catalysts composed of small organic molecules (Hozjan et al., 2023).
Crystal and Molecular Structure Analysis
- Bubnov et al. (2015) explored the cycloaddition of alkenes to pyrrole derivatives, including structural analysis through X-ray crystallography. This research underscores the importance of such compounds in understanding molecular interactions and structural properties (Bubnov et al., 2015).
Kinetic Resolution and Enantioselectivity
- Studies like that of Kovács et al. (2017) and Vakarov et al. (2019) demonstrate the kinetic resolution and enantioselective applications of similar compounds. These researches highlight the potential of using such compounds in creating enantiomerically pure products, which is crucial in the pharmaceutical industry (Kovács et al., 2017), (Vakarov et al., 2019).
Hydrolytic Enzyme Development
- The work by Chikusa et al. (2003) on the development of scalable enantioselective processes using hydrolytic enzymes, using racemic esters, provides insights into the potential applications of similar compounds in industrial biocatalysis (Chikusa et al., 2003).
Synthesis of Chiral and Bioactive Compounds
- Research by Rassu et al. (1994) and Gossauer et al. (1978) exemplifies the use of similar compounds in the synthesis of chiral and bioactive compounds, which has significant implications in medicinal chemistry (Rassu et al., 1994), (Gossauer et al., 1978).
Reactivity and Mechanism Studies
- The work of Samadi et al. (2014) and Ishihara et al. (2008) contributes to the understanding of the reactivity and mechanism of similar compounds, which is crucial for developing new chemical synthesis methods (Samadi et al., 2014), (Ishihara et al., 2008).
Intermediate for Receptor Agonists
- Jarugu et al. (2018) detail the synthesis of an important intermediate for nicotinic acetylcholine receptor agonists, demonstrating the pharmaceutical relevance of such compounds (Jarugu et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3R,3aR,7aR)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUXCDMHVQBTCJ-BRWVUGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



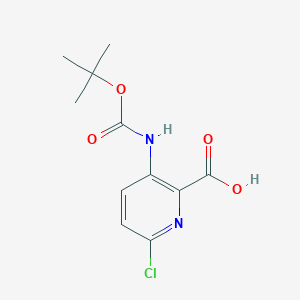
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)
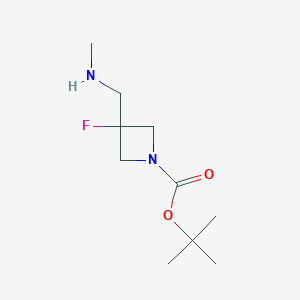
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
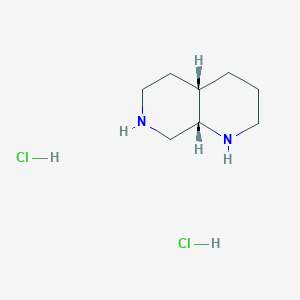
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)
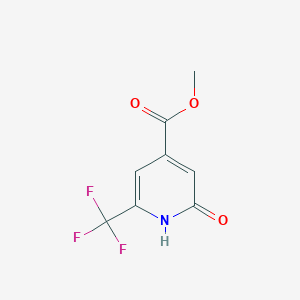

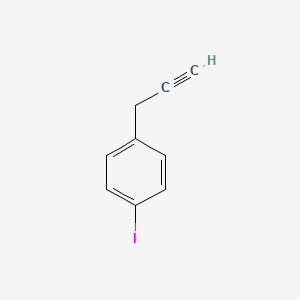
![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)
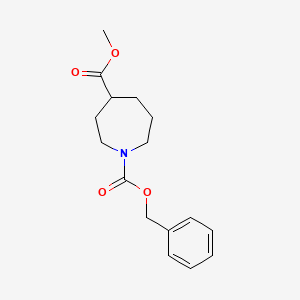
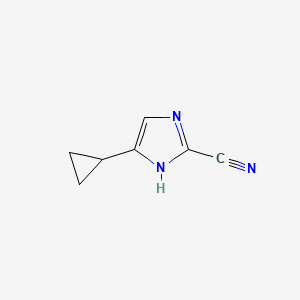
![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)